(Z)-2-(4-methoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
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Overview
Description
This compound is an organic compound based on its formula. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and an acetate group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. For example, the acetate group could potentially undergo hydrolysis under acidic or basic conditions .Scientific Research Applications
Antibacterial and Antimicrobial Studies
- Research on p-methoxybenzyl-substituted compounds, including the related N-heterocyclic carbene-silver complexes, has demonstrated significant antibacterial activity against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. These complexes show promise in the field of antimicrobial therapeutics (Patil et al., 2010).
- Another study highlighted the potential of a zinc phthalocyanine derivative, which shares structural similarities with the compound , in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
- Zinc complexes derived from benzothiazole-based Schiff bases, including those with methoxybenzylidene components, have shown antibacterial properties against various pathogenic strains, providing avenues for new antimicrobial agents (Chohan, Scozzafava, & Supuran, 2003).
Organic Synthesis and Chemical Reactions
- Research on methoxybenzylidene derivatives has explored their role in organic synthesis, particularly in the creation of novel heterocyclic compounds. These findings are crucial for developing new synthetic methodologies and discovering new chemical entities (Bekircan, Ülker, & Menteşe, 2015).
- The study of methoxybenzyl esters, including 4-methoxy-α-methylbenzyl esters, has provided insights into oxidative debenzylation reactions. This research contributes to the broader understanding of protecting group strategies in organic chemistry (Yoo, Hye, & Kyu, 1990).
Mechanism of Action
Properties
IUPAC Name |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-1-benzofuran-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-8-15(23-12(2)20)10-16-18(11)19(21)17(24-16)9-13-4-6-14(22-3)7-5-13/h4-10H,1-3H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHPSODYJONTLR-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)OC)O2)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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